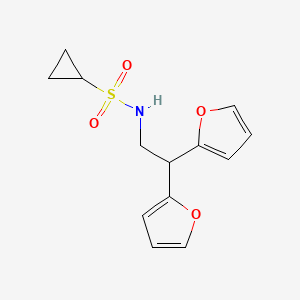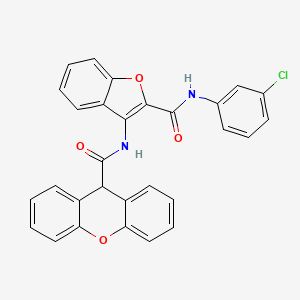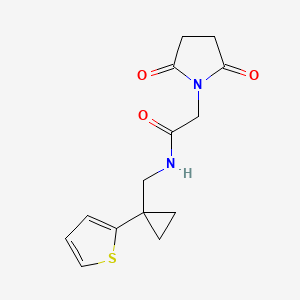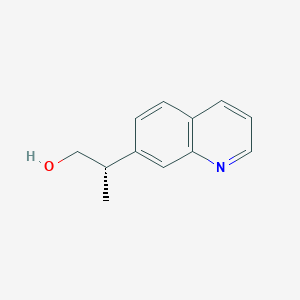![molecular formula C9H9BrN2O4 B2491626 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid CAS No. 1397007-19-0](/img/structure/B2491626.png)
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyridine and pyrazole derivatives often involves multi-step reactions, including direct N-amination, cycloaddition reactions, and the use of reagents like O-(4-methylbenzenesulfonyl)hydroxylamine in suitable solvents. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates were synthesized via direct N-amination of furo[3,2-c]pyridines, showcasing a method that could potentially be adapted for the synthesis of 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The detailed molecular structure of similar compounds has been elucidated using techniques like X-ray diffraction, demonstrating the spatial arrangement of atoms and the presence of hydrogen bonding, which significantly influences the chemical reactivity and physical properties of these molecules. An example of structural analysis can be seen in the study of (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate, where hydrogen bonds form a three-dimensional network (Di, 2010).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Vitamin B6 Derivatives : Research has explored the synthesis of vitamin B6 derivatives, including compounds like 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, which are related to 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid. This synthesis involves complex reactions and is significant in the study of vitamin B6 chemistry (Tomita, Brooks, & Metzler, 1966).
Preparation in Peptide Synthesis : this compound is relevant in peptide synthesis. For example, 2-pyridyl esters of N-acyl-amino-acids, related to this compound, are prepared for use in solid-phase peptide synthesis and in the synthesis of O-peptides and depsipeptides (Dutta & Morley, 1971).
Nucleophilic Substitution Reactions : The compound is involved in nucleophilic substitution reactions, where halogen atoms in halopyridines are displaced to produce substituted 2-amino-3-hydroxy-pyridines (Mattern, 1977).
Applications in Material Science
In Crystal Structure Studies : Studies have demonstrated the use of similar compounds in crystal structure analyses. For instance, the compound 2-amino-3-(1H-indol-3-yl)propionic acid, related to the subject compound, helps in forming three-dimensional network structures in crystallography (Di, 2010).
In Co-Crystal Formation : The compound has relevance in the formation of co-crystals. Research on co-crystals of 2-amino-5-bromopyridine, a structurally related compound, shows the importance of intermolecular hydrogen bonds in stabilizing molecular packing, which can be applied in material science (Rosli et al., 2022).
Biochemical and Medicinal Research
Antitumor Activity : The structure of this compound is significant in antitumor research. A study on 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, which are structurally similar, demonstrates potent in vitro and in vivo antitumor activity due to selective transport by folate receptors (Wang et al., 2010).
Vasodilation Properties : Compounds like 3-pyridinecarboxylates, similar to this compound, have been synthesized and studied for their vasodilation properties, suggesting potential applications in cardiovascular research (Girgis et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Similar compounds have been involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction could potentially affect various biochemical pathways by facilitating the formation of new carbon–carbon bonds.
Result of Action
Similar compounds have been involved in carbon–carbon bond-forming reactions , which could potentially lead to the synthesis of new organic compounds.
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c10-6-1-5(2-11-3-6)8(14)12-7(4-13)9(15)16/h1-3,7,13H,4H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMXVWNQSGPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491550.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2491554.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)

![3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2491559.png)
![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)